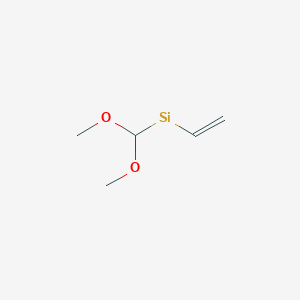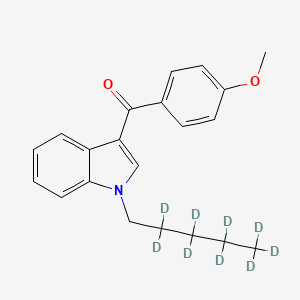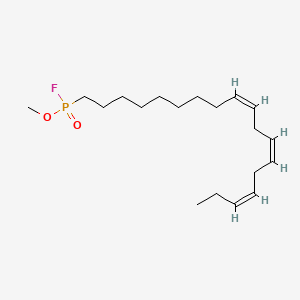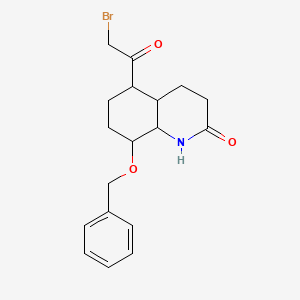![molecular formula C26H19N3 B12351907 3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole](/img/structure/B12351907.png)
3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- is a compound that belongs to the family of carbazole derivativesThis compound is particularly noted for its role as an intermediate in the synthesis of potential antitumor agents and as a fluorescence marker for cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- typically involves the reaction of carbazole with pyridine derivatives. One common method involves the use of fluoro-substituted pyridines and carbazole as starting materials. This reaction is often carried out under catalyst-free conditions, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and characterized using various analytical techniques to confirm its structure and properties .
Analyse Chemischer Reaktionen
Types of Reactions
9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives. Substitution reactions can result in a variety of substituted carbazole derivatives .
Wissenschaftliche Forschungsanwendungen
9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a fluorescence marker for cancer cells, aiding in the detection and study of cancer.
Medicine: The compound is being investigated for its potential antitumor properties, making it a candidate for cancer treatment.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Wirkmechanismus
The mechanism of action of 9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- involves its interaction with specific molecular targets and pathways. In the context of its antitumor properties, the compound may inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(9H-carbazol-9-yl)pyridine: This compound is similar in structure but has different substituents on the carbazole and pyridine rings.
9-Phenyl-3,6-bis[2-(4-pyridinyl)ethenyl]-9H-carbazole: This compound has a phenyl group attached to the carbazole ring, which may alter its chemical and physical properties.
Uniqueness
9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a fluorescence marker and its potential antitumor activity make it particularly valuable in scientific research and medical applications .
Eigenschaften
Molekularformel |
C26H19N3 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole |
InChI |
InChI=1S/C26H19N3/c1(19-9-13-27-14-10-19)3-21-5-7-25-23(17-21)24-18-22(6-8-26(24)29-25)4-2-20-11-15-28-16-12-20/h1-18,29H/b3-1+,4-2+ |
InChI-Schlüssel |
IFNNQOFEVUUCBL-ZPUQHVIOSA-N |
Isomerische SMILES |
C1=CC2=C(C3=C(N2)C=CC(=C3)/C=C/C4=CC=NC=C4)C=C1/C=C/C5=CC=NC=C5 |
Kanonische SMILES |
C1=CC2=C(C=C1C=CC3=CC=NC=C3)C4=C(N2)C=CC(=C4)C=CC5=CC=NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


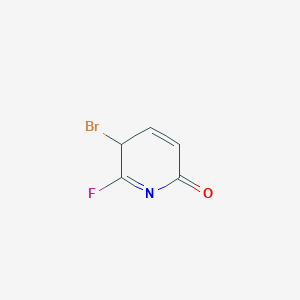
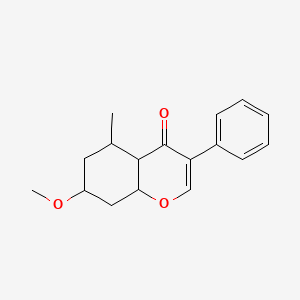
![2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B12351835.png)
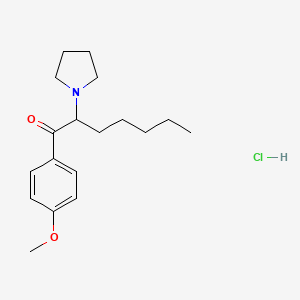

![1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12351850.png)
![trisodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B12351851.png)

